molecular formula C10H16N2O2S B1664550 2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one CAS No. 376616-73-8

2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one

Cat. No. B1664550
CAS RN: 376616-73-8
M. Wt: 228.31 g/mol
InChI Key: UYXOAKRMLQKLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one (2HS4HOP) is a novel small molecule that has been developed for use in a variety of scientific research applications. It is a derivative of the pyrimidine family of compounds, and its unique structure makes it a potential candidate for a variety of biological activities.

Scientific Research Applications

GPR84 Agonist

ZQ-16 is a potent and selective agonist for medium-chain free fatty acid receptor GPR84 . This means it can bind to this receptor and activate it, which could have various implications in biological research and potentially in therapeutic applications.

Calcium Mobilization

ZQ-16 has been shown to activate GPR84-mediated calcium mobilization . This could make it useful in studying cellular processes that involve calcium signaling.

Inhibition of cAMP Accumulation

ZQ-16 can inhibit cAMP accumulation . This property could be useful in research related to signal transduction, as cAMP is a key messenger in many biological processes.

Phosphorylation of ERK1/2

ZQ-16 can induce the phosphorylation of ERK1/2 . ERK1/2 are important proteins in the MAPK/ERK pathway, which regulates various cellular processes such as proliferation and differentiation.

Receptor Desensitization

ZQ-16 can induce receptor desensitization . This could be useful in studying the mechanisms of receptor desensitization and its role in various biological processes.

Receptor Internalization

ZQ-16 can induce receptor internalization . This could be useful in studying the mechanisms of receptor internalization and its role in signal transduction.

Mechanism of Action

Target of Action

ZQ-16, also known as 2-(hexylthio)pyrimidine-4,6-diol, is a potent and selective agonist for the medium-chain free fatty acid receptor GPR84 . GPR84 is a G protein-coupled receptor (GPCR) that plays a significant role in immune responses and is highly expressed in immune cells .

Mode of Action

ZQ-16 interacts with GPR84 and activates it . This activation leads to several downstream effects, including calcium mobilization, inhibition of cAMP accumulation, phosphorylation of ERK1/2, receptor desensitization and internalization, and receptor-β-arrestin interaction .

Biochemical Pathways

The activation of GPR84 by ZQ-16 affects several biochemical pathways. It induces calcium response in a dose-dependent manner . It also reduces Forskolin-stimulated cAMP accumulation in a dose-dependent manner . Furthermore, ZQ-16 induces the phosphorylation of ERK1/2 , which is a key player in various cellular processes, including cell proliferation, differentiation, and migration.

Pharmacokinetics

The solubility of zq-16 in dmso is reported to be 5 mg/ml , which could potentially influence its absorption and distribution in the body

Result of Action

The activation of GPR84 by ZQ-16 leads to several molecular and cellular effects. It induces calcium mobilization, which is a critical process in cell signaling . It also inhibits cAMP accumulation, which plays a role in various cellular processes . Moreover, ZQ-16 induces the phosphorylation of ERK1/2, which can affect cell proliferation, differentiation, and migration .

properties

IUPAC Name

2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-2-3-4-5-6-15-10-11-8(13)7-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXOAKRMLQKLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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